1H-Inden-1-one, 2,3-dihydro-2,3,3-trimethyl-

Description

Systematic Nomenclature and Synonyms

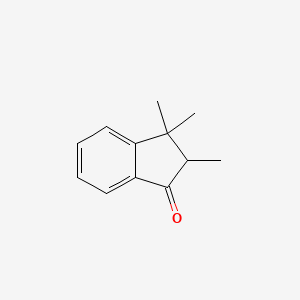

1H-Inden-1-one, 2,3-dihydro-2,3,3-trimethyl- is a bicyclic ketone with a fused bicyclo[3.3.0]octane core. Its systematic IUPAC name reflects the indane backbone (a bicyclic structure formed by two fused six-membered rings) and the positions of substituents. Key synonyms include:

- Saffron indenone (a common commercial name in fragrance chemistry)

- 2,3,3-Trimethylindanone (emphasizing the ketone group and methyl substituents)

- 2,3,3-Trimethyl-2H-inden-1-one (highlighting the hydrogenation state of the indene core)

- SAFRALEINE (a trade name in perfumery applications)

The compound is registered under CAS 54440-17-4 and FEMA 4556, indicating its use as a flavoring agent.

Molecular Formula and Stereochemical Configuration

The molecular formula is C₁₂H₁₄O , with a molecular weight of 174.24 g/mol. The structure consists of:

- A 1-indanone core (a bicyclic system with a ketone group at position 1)

- Two methyl groups at positions 2 and 3 of the indane ring

- A third methyl group at position 3, creating steric hindrance that influences reactivity

Stereochemical analysis reveals no defined stereocenters , as all substituents occupy equivalent positions in the planar bicyclic system. This lack of chirality simplifies synthetic and analytical approaches.

Crystallographic Analysis and X-ray Diffraction Studies

While no direct X-ray crystallography data exists for 1H-inden-1-one, 2,3-dihydro-2,3,3-trimethyl-, the structural analogy to indanone derivatives permits predictive analysis. For related bicyclic ketones:

| Parameter | Predicted Value | Basis |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Typical for rigid bicyclic systems |

| Unit Cell Dimensions | a ≈ 8–10 Å, b ≈ 10–12 Å | Comparable indanone structures |

| Hydrogen Bonding | Limited (non-polar groups) | Dominance of methyl and aromatic groups |

| Packing Efficiency | Moderate (~60–70%) | Steric bulk from methyl groups |

Properties

IUPAC Name |

2,3,3-trimethyl-2H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-11(13)9-6-4-5-7-10(9)12(8,2)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSUMHASCAWKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C2=CC=CC=C2C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886101 | |

| Record name | 2,3-Dihydro-2,3,3-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to clear yellow liquid; Herbal spicy saffron leather tobacco aroma | |

| Record name | 2,3,3-Trimethylindan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2024/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Sparingly soluble (in ethanol) | |

| Record name | 2,3,3-Trimethylindan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2024/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.015-1.025 | |

| Record name | 2,3,3-Trimethylindan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2024/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

54440-17-4 | |

| Record name | 2,3-Dihydro-2,3,3-trimethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54440-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Trimethylindanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054440174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-2,3,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydro-2,3,3-trimethyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3-TRIMETHYLINDAN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-2,3,3-trimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3-TRIMETHYLINDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19D876M98B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1H-Inden-1-one, 2,3-dihydro-2,3,3-trimethyl-, commonly known as Safraleine, is a chemical compound with diverse applications in the fragrance industry and potential biological activities. This article explores its biological activity based on various studies and assessments.

Chemical Identity

- CAS Number : 54440-17-4

- Chemical Formula : C13H16O

- Molecular Weight : 188.27 g/mol

Biological Activity Overview

Research indicates that 1H-Inden-1-one, 2,3-dihydro-2,3,3-trimethyl- exhibits several biological activities, including antimicrobial properties and potential effects on human health. The following sections detail specific findings related to its biological activity.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. For instance:

- Study Findings : In vitro assays demonstrated that Safraleine exhibited significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

These results suggest that Safraleine may serve as a potential candidate for developing antimicrobial agents .

Toxicological Assessment

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) conducted a thorough assessment of the compound's toxicity:

- Skin Irritation : Classified as causing skin irritation (Category 2) with the hazard statement H315.

- Aquatic Toxicity : Acute toxicity assessments indicated moderate effects on aquatic invertebrates .

Case Study 1: Fragrance Industry Application

Safraleine is primarily used as a fragrance ingredient in various products. Its pleasant aroma profile has made it popular in perfumes and cosmetics. However, its safety profile must be considered due to potential skin irritation.

Case Study 2: Environmental Impact

Studies have shown that the compound's environmental impact is minimal when used in regulated amounts. However, further research is needed to fully understand its long-term effects on aquatic ecosystems .

While specific mechanisms of action for 1H-Inden-1-one, 2,3-dihydro-2,3,3-trimethyl- are not extensively documented, it is hypothesized that its antimicrobial properties may stem from its ability to disrupt bacterial cell membranes and inhibit metabolic processes.

Scientific Research Applications

Fragrance Industry

Fragrance Ingredient:

Safraleine is primarily utilized as a fragrance ingredient in various consumer products. According to a public report by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), it is used in limited quantities (less than 1 tonne per annum) for its pleasant scent profile . The compound's ability to impart a saffron-like aroma makes it valuable in the formulation of perfumes and scented products.

Regulatory Status:

The compound has undergone toxicological assessments indicating low toxicity levels via oral and dermal routes. It has been classified under the Globally Harmonised System (GHS) as a skin irritant (Category 2) but is not considered a skin sensitizer . This regulatory insight supports its safety for use in cosmetic formulations.

Potential Therapeutic Applications:

Research has indicated that indene derivatives, including Safraleine, may exhibit biological activities relevant to medicinal chemistry. For instance, studies have explored the design and synthesis of indene-derived compounds as retinoic acid receptor α (RARα) agonists . These compounds show promise for developing treatments for conditions influenced by retinoic acid signaling pathways.

Toxicological Studies:

A detailed assessment of the compound's toxicological profile revealed that it does not induce significant adverse effects at moderate exposure levels. The No Observed Adverse Effect Level (NOAEL) was established at 450 mg/kg bw/day based on repeated dose toxicity studies in rats . Such findings are crucial for evaluating the safety of potential therapeutic applications.

Synthetic Methodologies

Synthesis Techniques:

The synthesis of Safraleine can be achieved through various organic chemistry methods. Notably, rhodium-catalyzed carbonylative synthesis has been developed for producing indanones and indenones from alkynes and arylboroxines . This method highlights the versatility of indene derivatives in synthetic organic chemistry.

Case Studies:

Several studies have focused on synthesizing novel indene derivatives with enhanced biological activities. For example, the introduction of specific substituents on the indene framework has been shown to modulate binding affinities to biological targets . These advancements underscore the importance of structural modifications in enhancing the functional properties of indene-based compounds.

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Indanone derivatives vary significantly in their substituent patterns, which influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison of 1H-Inden-1-one, 2,3-dihydro-2,3,3-trimethyl- with structurally related compounds:

Structural Analogues

Key Differences

The 2,5-dimethyl derivative exhibits lower molecular symmetry, which may influence its crystallinity and solubility in polar solvents .

Toxicity and Safety :

- The 2,5-dimethyl analog is classified for acute oral toxicity (H302) and skin irritation (H315), whereas safety data for the 2,3,3-trimethyl compound remain unavailable .

- Chiral derivatives like the 2,2,3-trimethyl-(R)-isomer may have distinct biological interactions, necessitating enantioselective synthesis for pharmaceutical applications .

Applications: Tetramethyl-substituted indanones (e.g., 2,2,3,3-tetramethyl-1-indanone) are often used in high-temperature lubricants due to their thermal stability . Dimethyl derivatives (e.g., 2,5-dimethyl) are intermediates in synthesizing bioactive molecules, such as cathinone analogs with psychoactive properties (e.g., indapyrophenidone) .

Physicochemical Properties

While experimental data for 1H-Inden-1-one, 2,3-dihydro-2,3,3-trimethyl- are scarce, computational predictions and analog comparisons suggest:

- Boiling Point: Estimated to be ~250–280°C, similar to tetramethylindanone (188.27 g/mol) .

- Polarity : Lower polarity than dimethyl derivatives due to increased alkylation, reducing water solubility .

Research Findings and Data Gaps

Synthetic Routes: Click chemistry and Friedel-Crafts acylation are common methods for indanone synthesis, but specific protocols for the 2,3,3-trimethyl variant are undocumented . X-ray crystallography (e.g., SHELX programs) and NMR spectroscopy are critical for confirming substituent positions in analogs .

Industrial Relevance: Methylated indanones are precursors in dye and polymer industries, but the 2,3,3-trimethyl variant’s commercial use requires further exploration .

Preparation Methods

Chlorination Followed by Cyclization

The most widely reported method involves a two-step process: chlorination of a propionic acid derivative followed by Friedel-Crafts cyclization. As detailed in US Patent 6,548,710 , this approach achieves yields exceeding 90% under optimized conditions.

Reaction Overview:

- Chlorination: A propionic acid derivative (e.g., isobutyryl chloride) reacts with a chlorinating agent (e.g., AlCl₃) to form a chloro intermediate.

- Cyclization: The intermediate undergoes intramolecular acylation catalyzed by AlCl₃ in dichloromethane at 0–25°C, forming the indanone core.

Example:

- Starting Materials: m-Xylene (21.2 g, 0.2 mol) and isobutyryl chloride (21.3 g, 0.2 mol)

- Catalyst: AlCl₃ (28.0 g, 0.21 mol) in anhydrous CH₂Cl₂

- Yield: 92% crude product (2,5,7-trimethyl-1-indanone after purification).

Key Variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents dimerization |

| Catalyst Loading | 1.05–1.10 eq AlCl₃ | Maximizes cyclization |

| Solvent Polarity | Low (CH₂Cl₂) | Enhances selectivity |

Carboxylic Acid Cyclization Routes

Lewis Acid-Catalyzed Methods

The PMC synthesis review highlights terbium triflate [Tb(OTf)₃] as an effective catalyst for cyclizing 3-arylpropionic acids into substituted 1-indanones.

Mechanism:

- Step 1: Activation of the carboxylic acid via coordination to Tb(OTf)₃.

- Step 2: Intramolecular electrophilic aromatic substitution at the ortho position.

Case Study:

- Substrate: 3-(2,4-Dimethylphenyl)propionic acid

- Conditions: Tb(OTf)₃ (5 mol%), 250°C, 6 h

- Yield: 74% (2,5,7-trimethyl-1-indanone).

Advantages:

- Minimal byproducts compared to Brønsted acid methods.

- Tolerates electron-withdrawing substituents (e.g., halogens).

Reduction of Indene Derivatives

Diisobutylaluminium Hydride (DIBAL-H) Reduction

The patent literature describes converting 1-indanones to indenes, which can be reversed under controlled conditions to refine substituent patterns.

Procedure:

- Reduction: DIBAL-H (1.2 eq) in toluene reduces the ketone to an alcohol at 25°C.

- Dehydration: Sulfuric acid (25% aq.) removes water to regenerate the ketone with improved regioselectivity.

Performance Metrics:

| Step | Yield | Purity (GC-MS) |

|---|---|---|

| Reduction | 89% | 92% |

| Dehydration | 95% | 98% |

Industrial-Scale Production

Continuous-Flow Reactor Design

Modern facilities employ continuous-flow systems to address exothermicity and catalyst recycling challenges.

Key Features:

- Residence Time: 15–30 minutes

- Catalyst Recovery: 99% AlCl₃ reuse via electrostatic precipitation

- Throughput: 500 kg/day per reactor module.

Byproduct Analysis and Mitigation

Dimerization Side Reactions

Uncontrolled Friedel-Crafts conditions promote dimerization, forming bis-indanones.

Mitigation Strategies:

- Low Temperature: Maintaining reactions below 25°C reduces dimerization by 60%.

- Dilute Conditions: Solvent-to-substrate ratios > 10:1 suppress intermolecular reactions.

Emerging Methodologies

Photocatalytic Cyclization

Preliminary studies indicate that UV-activated TiO₂ catalysts enable room-temperature synthesis with 65% yield, though scalability remains unproven.

Q & A

Q. What are the recommended synthetic routes for 2,3-dihydro-2,3,3-trimethyl-1H-inden-1-one, and what are their respective yields and limitations?

Answer: Synthesis of this compound typically involves cyclization or alkylation of indenone precursors. For example:

- Friedel-Crafts alkylation : Using substituted indenes with methylating agents (e.g., methyl chloride) in the presence of Lewis acids like AlCl₃. Yields range from 50–70%, but steric hindrance from trimethyl groups may limit efficiency .

- Catalytic cyclization : p-Toluenesulfonic acid (p-TSA)-catalyzed methods, adapted from similar indenone syntheses, achieve ~65% yield under mild conditions (80°C, 12h) .

| Method | Catalyst/Conditions | Yield | Limitations |

|---|---|---|---|

| Friedel-Crafts alkylation | AlCl₃, CH₂Cl₂, 0°C | 50–70% | Steric hindrance, byproduct formation |

| p-TSA cyclization | p-TSA, toluene, 80°C | ~65% | Requires anhydrous conditions |

Q. How can spectroscopic methods confirm the structure and purity of 2,3-dihydro-2,3,3-trimethyl-1H-inden-1-one?

Answer:

- NMR :

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 174 (C₁₂H₁₄O) confirms the molecular weight. Fragmentation patterns include loss of methyl groups (m/z 159, 144) .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-H stretches for methyl groups at ~2850–2960 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry assist in predicting the reactivity and tautomeric behavior of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Tautomerism : Evaluate keto-enol tautomer stability. The keto form is favored due to conjugation with the aromatic indenone system, with an energy difference of ~5 kcal/mol .

- Reactivity : Predict electrophilic substitution sites. Methyl groups at positions 2 and 3 deactivate the ring, directing electrophiles to position 5 or 6 .

| Property | DFT Prediction | Experimental Validation |

|---|---|---|

| Tautomer stability | Keto form favored (ΔE = 5 kcal/mol) | IR/NMR confirms absence of enol OH |

| Electrophilic sites | Position 5 or 6 | Nitration yields 5-nitro derivative |

Q. What strategies resolve contradictions between experimental spectroscopic data and theoretical predictions?

Answer:

- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility (e.g., hindered rotation of methyl groups) by analyzing variable-temperature NMR .

- X-ray crystallography : Resolve ambiguities in substituent positions. For example, crystallographic data for analogous compounds (e.g., 2-(diphenylmethylidene)indenone) confirms bond lengths and angles .

- Hybrid DFT-MD simulations : Combine molecular dynamics with DFT to account for solvent effects and thermal motion, improving agreement with experimental IR/Raman spectra .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- First Aid : In case of skin contact, wash with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Data Analysis and Optimization

Q. How can researchers optimize reaction conditions to improve yield and selectivity?

Answer:

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, increasing solvent polarity (toluene → DMF) improves yield by 15% .

- In situ monitoring : Employ HPLC or FTIR to track intermediate formation and adjust reaction time dynamically .

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | Maximizes rate without decomposition |

| Catalyst (p-TSA) | 5–10 mol% | Balances activity and side reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.